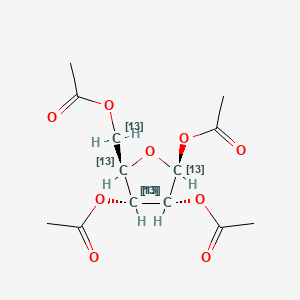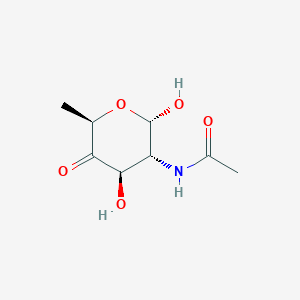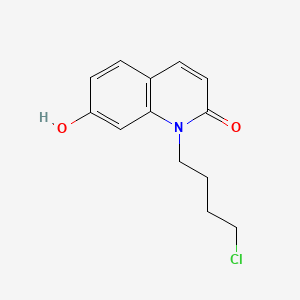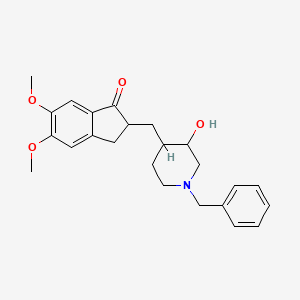
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is a chemically modified sugar derivative. It is an acetylated form of beta-D-ribofuranose, where the hydroxyl groups at positions 1, 2, 3, and 5 are replaced with acetyl groups. This compound is often used as a precursor in the synthesis of nucleosides and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 can be synthesized through the acetylation of beta-D-ribofuranose. The process involves the reaction of beta-D-ribofuranose with acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves the acetylation of nucleosides followed by crystallization. The process includes the degradation of nucleotides, acetylation, and subsequent crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed to yield beta-D-ribofuranose.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: Beta-D-ribofuranose.
Substitution: Various substituted ribofuranose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Utilized in the production of various pharmaceuticals and biochemical reagents
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 involves its conversion to beta-D-ribofuranose through hydrolysis. The beta-D-ribofuranose can then participate in various biochemical pathways, including nucleoside synthesis. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetra-O-acetyl beta-D-Ribofuranose: Similar structure but with acetylation at the 4th position instead of the 5th.
1,2,3,5-Tetra-O-benzoyl beta-D-Ribofuranose: Similar structure but with benzoyl groups instead of acetyl groups.
Uniqueness
1,2,3,5-Tetra-O-acetyl beta-D-Ribofuranose-13C5 is unique due to its specific acetylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in nucleoside synthesis and other biochemical applications .
Eigenschaften
Molekularformel |
C13H18O9 |
|---|---|
Molekulargewicht |
323.24 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1/i5+1,10+1,11+1,12+1,13+1 |
InChI-Schlüssel |
IHNHAHWGVLXCCI-SKYAMXHWSA-N |
Isomerische SMILES |
CC(=O)O[13CH2][13C@@H]1[13C@H]([13C@H]([13C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,8S,9R,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13860512.png)
![2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B13860519.png)


![6-[tert-butyl(dimethyl)silyl]oxy-2,3,4,5-tetrakis(phenylmethoxy)-N-(1-phenylpropan-2-yl)hexanamide](/img/structure/B13860537.png)



![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-methylacetamide](/img/structure/B13860561.png)

![1-Methyl-4-[(1E)-2-[4-[methyl(16-oxo-3,6,9,12,15-pentaoxatritriacont-1-yl)amino]phenyl]ethenyl]-pyridinium Iodide Salt](/img/structure/B13860566.png)
![Tert-butyl 4-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13860567.png)


